molecular formula C5H7N3O3 B12872739 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol CAS No. 76689-63-9

1,3-dimethyl-4-nitro-1H-pyrazol-5-ol

Cat. No.: B12872739
CAS No.: 76689-63-9
M. Wt: 157.13 g/mol
InChI Key: MEHYBLUWMWRWJT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a nitro group at the 4-position and hydroxyl group at the 5-position, making it an interesting subject for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethyl-5-hydroxypyrazole with nitric acid under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of enzymatic activities and other cellular processes. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethyl-4-nitro-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-3-4(8(10)11)5(9)7(2)6-3/h6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHYBLUWMWRWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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